

PIK-75: A Multi-Kinase Inhibitor Driving Cell Cycle Arrest and Apoptosis

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Compound of Interest

Compound Name: PIK-75

Cat. No.: B1677873

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIK-75 is a potent small molecule inhibitor initially identified as a selective phosphoinositide 3-kinase (PI3K) p110 α inhibitor. However, subsequent research has revealed its activity against a broader range of kinases, including DNA-dependent protein kinase (DNA-PK) and several cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK7, and CDK9. This multi-targeted profile distinguishes **PIK-75** from other PI3K inhibitors, leading to unique and potent effects on the cell cycle, culminating in G2/M arrest and the induction of apoptosis in various cancer cell lines. This guide provides a comprehensive overview of **PIK-75**'s mechanism of action, its detailed effects on cell cycle progression, and relevant experimental protocols for its study.

Mechanism of Action: Beyond PI3K Inhibition

PIK-75 exerts its cellular effects through the inhibition of multiple key signaling pathways that are critical for cell survival and proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.^[1]
^[2] **PIK-75** is a potent inhibitor of the p110 α isoform of PI3K, with a reported IC₅₀ value of 5.8 nM in cell-free assays.^[3]^[4] By inhibiting PI3K, **PIK-75** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃).

This, in turn, blocks the activation of the downstream serine/threonine kinase Akt.^[5] Inhibition of Akt phosphorylation by **PIK-75** has been demonstrated in numerous cell lines.^{[5][6]} The downstream consequences of Akt inhibition include reduced cell survival and proliferation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A key feature of **PIK-75** that distinguishes it from other PI3K inhibitors is its ability to inhibit several CDKs. Kinase screening has revealed that **PIK-75** strongly inhibits CDK1 and CDK2, which are crucial for the G2/M transition phase of the cell cycle.^{[4][7]} This "off-target" activity is believed to be responsible for the G2/M arrest observed in cells treated with **PIK-75**.^[7] Furthermore, **PIK-75** has been shown to inhibit CDK7 and CDK9, which are involved in the regulation of transcription.^{[8][9][10]} Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.^{[8][10]}

Potential for p53 Activation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress, including DNA damage and oncogene activation.^{[2][11]} The PI3K/Akt pathway can negatively regulate p53. Akt can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.^[12] By inhibiting Akt, **PIK-75** can theoretically prevent the phosphorylation and activation of MDM2, leading to the stabilization and accumulation of p53.^{[2][12]} Activated p53 can then transcriptionally activate target genes that mediate cell cycle arrest (e.g., p21) and apoptosis.^{[11][13]}

Effects on the Cell Cycle

The multi-targeted inhibitory profile of **PIK-75** results in a profound impact on cell cycle progression, primarily characterized by a robust G2/M arrest and the induction of apoptosis.

G2/M Phase Arrest

Unlike many other PI3K inhibitors that typically induce a G1 arrest, **PIK-75** consistently causes a strong G2/M phase cell cycle arrest in various cancer cell lines.^{[6][7]} This effect is attributed to the inhibition of CDK1 and CDK2, key kinases that regulate the entry into and progression through mitosis.^{[4][7]} The inhibition of these CDKs prevents the necessary phosphorylation of substrate proteins required for mitotic events.

Induction of Apoptosis

PIK-75 is a potent inducer of apoptosis.^{[5][6]} This pro-apoptotic activity is a consequence of its dual inhibitory effects:

- **PI3K Pathway Inhibition:** Blockade of the PI3K/Akt survival signaling pathway contributes to a mitochondrial-dependent apoptosis, which is sensitive to the levels of the pro-apoptotic protein Bax.^[6]
- **CDK7/9 Inhibition:** Inhibition of CDK7 and CDK9 leads to the transcriptional suppression of the anti-apoptotic protein Mcl-1.^{[8][10]} The rapid loss of Mcl-1 protein unleashes pro-apoptotic Bak, leading to the initiation of the apoptotic cascade.^[10]

The simultaneous targeting of both the PI3K survival pathway and the transcriptional machinery that produces anti-apoptotic proteins creates a synthetic lethal effect in some cancer cells.^[7]

Data Presentation

Inhibitory Activity of PIK-75

Target Kinase	IC50 (nM)	Notes
PI3K p110α	5.8 ^{[3][4]}	Highly selective over p110β (IC50 = 1300 nM). ^{[3][4]}
PI3K p110γ	76 ^{[3][4]}	
PI3K p110δ	510 ^[3]	
DNA-PK	2 ^{[3][4]}	

Cellular Potency of PIK-75 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
MV4-11	Acute Myeloid Leukemia	0.003[3]
NZOV9	Ovarian Cancer	0.066[3]
NZB5	Ovarian Cancer	0.069[3]
Rec-1	Mantle Cell Lymphoma	0.0015 - 0.0109 (range)[7]
Mino	Mantle Cell Lymphoma	0.0015 - 0.0109 (range)[7]
JeKo-1	Mantle Cell Lymphoma	Not specified, but potent
U87	Glioblastoma	Not specified, but induces apoptosis[6]
LN229	Glioblastoma	Not specified, but induces apoptosis and G2/M arrest[6]
SKOV-3	Ovarian Cancer	0.4-fold decrease with targeted nanosuspension[14]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.[6][15]

Materials:

- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (50 μg/mL PI in PBS)
- RNase A solution (100 μg/mL in PBS)

- Flow cytometer

Procedure:

- Cell Harvest: Harvest cells after treatment with **PIK-75** or vehicle control. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
- Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
- Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
- Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS. Centrifuge again and discard the PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
- Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on single cells to exclude doublets and aggregates. The PI fluorescence should be measured on a linear scale. Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Western Blot Analysis of Cell Cycle and Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and signaling pathways affected by **PIK-75**.^[13]

Materials:

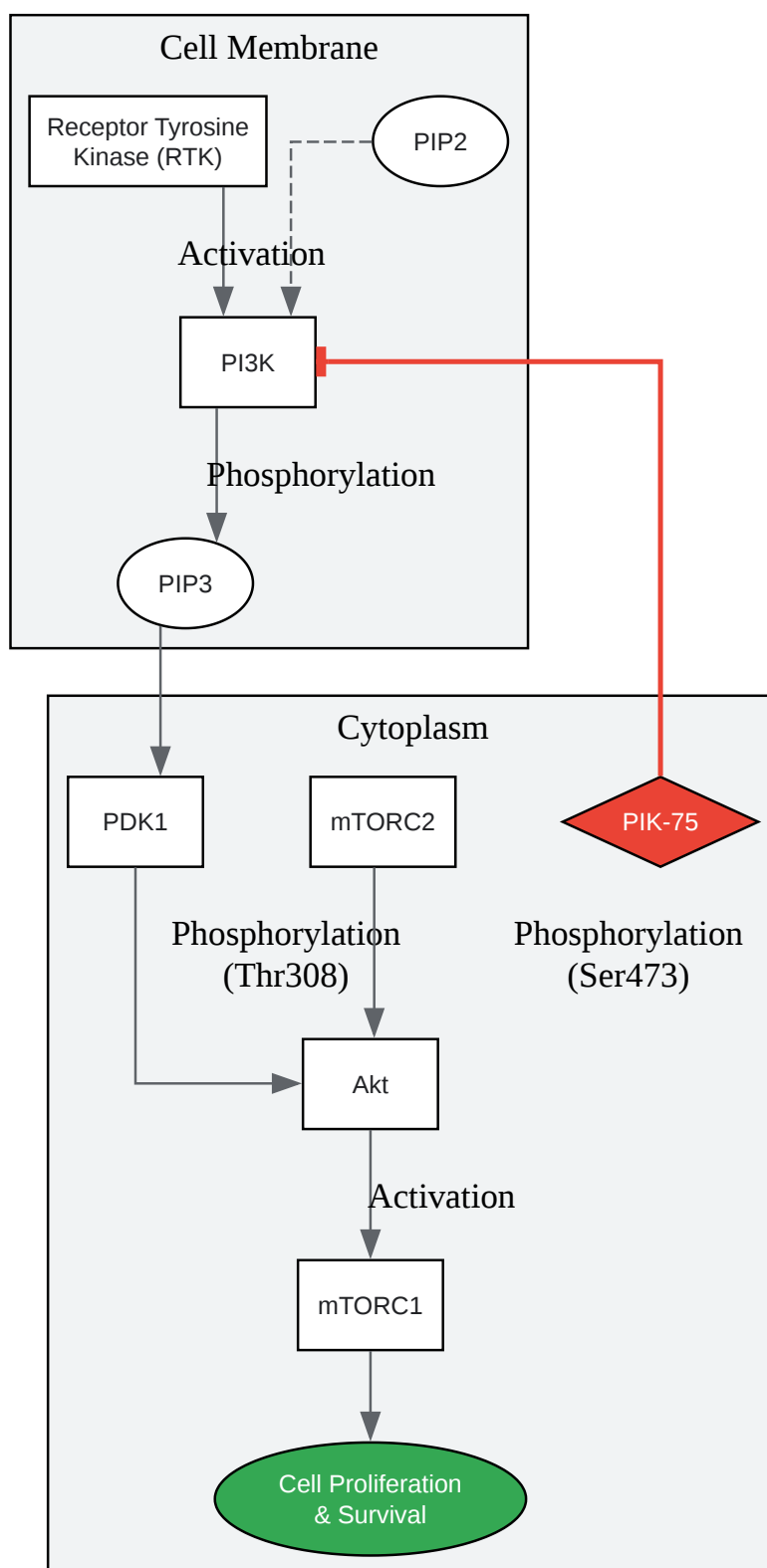
- RIPA Lysis Buffer (with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli Sample Buffer
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p53, anti-p21, anti-Cyclin B1, anti-cleaved PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-30 μ g) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

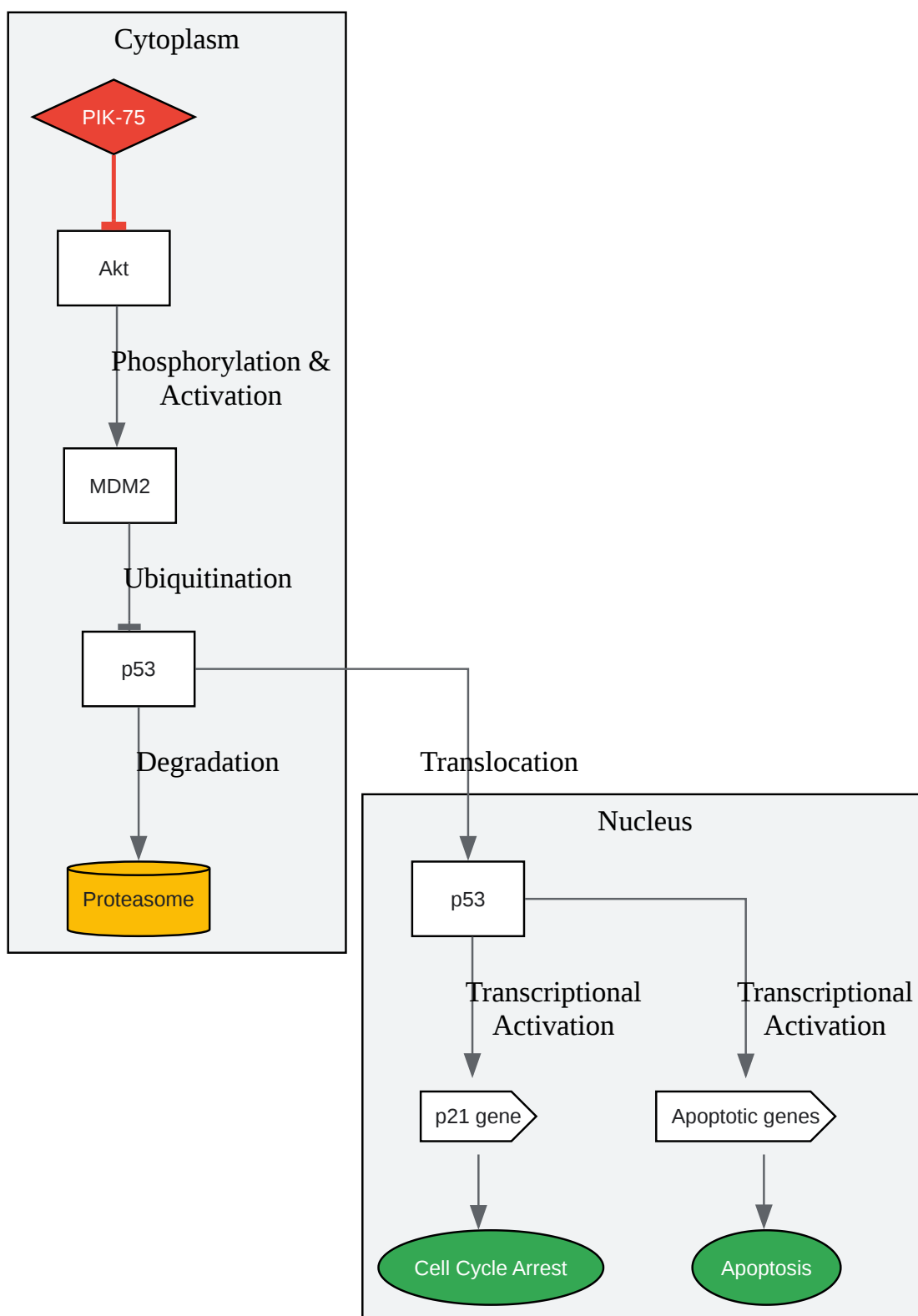
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
- **Analysis:** Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., β -actin) to normalize for protein loading.

Visualization of Signaling Pathways and Workflows



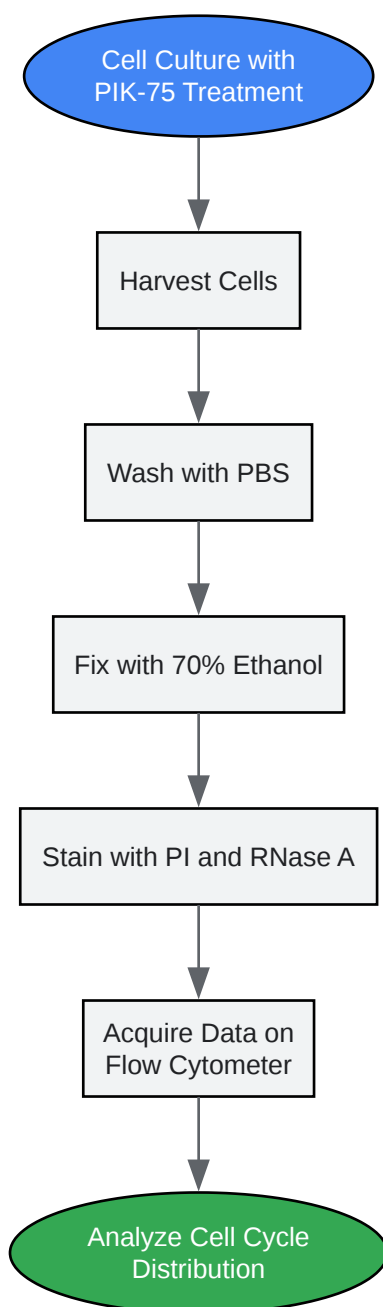
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **PIK-75**.



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Caption: Proposed mechanism of p53 activation by **PIK-75** via Akt inhibition.



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Caption: Experimental workflow for cell cycle analysis using flow cytometry.

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